molecular formula C4H8Si B14630547 1-Methyl-2-silacyclobutane

1-Methyl-2-silacyclobutane

Cat. No.: B14630547
M. Wt: 84.19 g/mol
InChI Key: GXDDUEKHVFHATE-UHFFFAOYSA-N
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Description

2-Methylsiletane is an organosilicon compound characterized by a silicon atom bonded to a methyl group and a siletane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylsiletane typically involves the reaction of 2-methylimidazole with iodomethylsilanes under solvent-free conditions. The reaction is carried out by heating the mixture at 100-105°C for several hours until the initial silane disappears . This method ensures the formation of the desired product without the need for a base catalyst.

Industrial Production Methods: Industrial production of 2-Methylsiletane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 2-Methylsiletane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenated reagents like chlorosilanes and bromosilanes are employed in substitution reactions.

Major Products Formed:

    Oxidation: Silanols and siloxanes.

    Reduction: Simpler silanes.

    Substitution: Various organosilicon compounds with different functional groups.

Scientific Research Applications

2-Methylsiletane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Methylsiletane involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form stable bonds with oxygen and fluorine, making it a valuable component in the synthesis of stable and reactive intermediates . The compound’s unique structure allows it to participate in a wide range of chemical reactions, contributing to its versatility in different applications.

Comparison with Similar Compounds

Uniqueness: 2-Methylsiletane stands out due to its siletane ring structure, which imparts unique chemical properties and reactivity. This makes it a valuable compound in the synthesis of specialized organosilicon materials and intermediates.

Properties

Molecular Formula

C4H8Si

Molecular Weight

84.19 g/mol

InChI

InChI=1S/C4H8Si/c1-4-2-3-5-4/h4H,2-3H2,1H3

InChI Key

GXDDUEKHVFHATE-UHFFFAOYSA-N

Canonical SMILES

CC1CC[Si]1

Origin of Product

United States

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